(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H38BClN2O3 and its molecular weight is 448.839. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bortezomib Intermediates II, also known as (S)-2-amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide hydrochloride, primarily targets the 26S proteasome in cells . The 26S proteasome is a multi-protein complex that degrades ubiquitinated proteins, playing a crucial role in maintaining protein homeostasis within the cell .
Mode of Action
Bortezomib Intermediates II inhibits the chymotrypsin-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts the degradation of intracellular dysfunctional proteins and key regulatory proteins . As a result, it causes cell-cycle arrest and apoptosis . Specifically, it induces G2-M phase cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .
Biochemical Pathways
The inhibition of the proteasome leads to the accumulation of misfolded proteins, which induces endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes to promote cell survival . If the stress is too severe or prolonged, it can lead to cell death .
Pharmacokinetics
The pharmacokinetic profile of Bortezomib Intermediates II is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .
Result of Action
The result of Bortezomib Intermediates II action is the induction of cell-cycle arrest and apoptosis . In H460 cell lines, it induced Bcl-2 phosphorylation and a unique cleavage product, which was associated with G2-M phase cell cycle arrest and the induction of apoptosis . It has been very effective in the treatment of hematological malignancies, including multiple myeloma and non-Hodgkin’s lymphoma (NHL) .
Action Environment
The action of Bortezomib Intermediates II can be influenced by environmental factors such as the presence of other drugs. For instance, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Intermediates II . Therefore, the compound’s action, efficacy, and stability may vary depending on the patient’s medication regimen and overall health status .
Properties
IUPAC Name |
(2S)-2-amino-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37BN2O3.ClH/c1-15(2)11-21(27-22(28)18(26)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25;/h6-10,15,17-21H,11-14,26H2,1-5H3,(H,27,28);1H/t17-,18-,19-,20+,21-,24-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWVECJDRGBAH-UMPWXGAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38BClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205393-21-1 |
Source
|
Record name | Phenylalanin-isobutylboronsäure-ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.